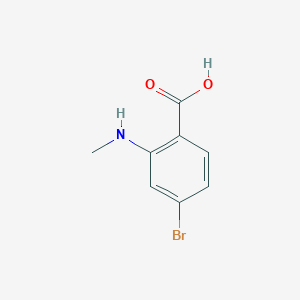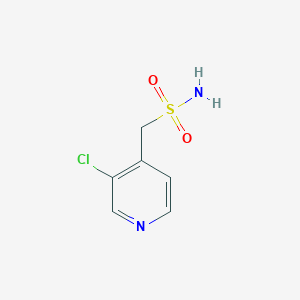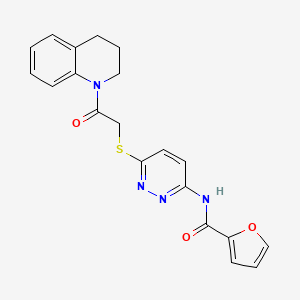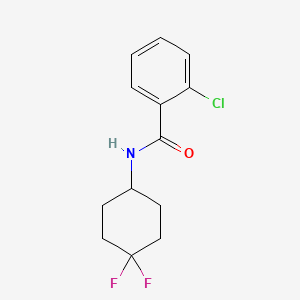![molecular formula C20H15N5O4S B2397011 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-19-4](/img/structure/B2397011.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioacetamide group, which is a type of thioamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor such as a salicylic acid derivative . The [1,2,4]triazolo[4,3-a]pyrimidin-3-yl group could potentially be synthesized from a pyrimidine derivative. The thioacetamide group could be introduced via a reaction with thioacetic acid or a related compound.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ether and nitrogen-containing heterocycle would likely contribute to the compound’s overall stability and could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The aromatic ether could potentially undergo electrophilic aromatic substitution reactions, while the nitrogen-containing heterocycle could potentially participate in nucleophilic substitution reactions .科学的研究の応用
Heterocyclic Compound Synthesis
Compounds incorporating triazolo[4,3-a]pyrimidin-3-yl moieties are frequently synthesized for their potential applications in various fields, including materials science and bioactive molecule development. For instance, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research exemplifies how complex organic compounds can be engineered for specific biological activities, highlighting the importance of synthetic chemistry in developing new materials and bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Biological Activity Evaluation
Another significant application is in the evaluation of biological activities, such as antimicrobial, antitumor, or insecticidal properties. For example, compounds synthesized from benzothiazole, benzoxazole, and s-triazolopyrimidine have been investigated for their activity as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown & Iwai, 1979). This demonstrates the potential of structurally complex compounds in augmenting the efficacy of existing antimicrobial agents (Brown & Iwai, 1979).
Chemical Property Exploration
Additionally, the exploration of chemical properties, such as reactivity, stability, and interactions with biological systems, constitutes a crucial area of application. For instance, the synthesis and characterization of thieno[d]pyrimidines and their derivatives, as reported by El Azab and Elkanzi (2014), involve detailed investigations into the chemical behaviors of these compounds. Such studies are fundamental in the development of new pharmaceuticals, materials, and chemical probes (El Azab & Elkanzi, 2014).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-17-9-14(12-4-2-1-3-5-12)25-19(22-17)23-24-20(25)30-10-18(27)21-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,21,27)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBKXFEFBEISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)


![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)


![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)
